molecular formula C11H14ClN3O2 B1381894 3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride CAS No. 1803593-07-8

3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride

Cat. No.: B1381894
CAS No.: 1803593-07-8
M. Wt: 255.7 g/mol
InChI Key: ONCLFNZALFINNU-UHFFFAOYSA-N
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Description

“(3-Amino-2-methylphenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C7H11BClNO2 . It has a molecular weight of 187.43 .


Synthesis Analysis

There’s a patent that describes a process for the preparation of aminoaryl- and aminoheteroaryl boronic acids and esters . The process uses diarylketal to generate an arylbromide, which is then transformed into a compound of formula (I) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10BNO2.ClH/c1-5-6(8(10)11)3-2-4-7(5)9;/h2-4,10-11H,9H2,1H3;1H .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antitumor Efficacy of Immunomodulatory Drugs

FTY720 in Cancer Therapy

FTY720, a potent immunosuppressant, has shown preclinical antitumor efficacy in several cancer models. Its cytotoxic effect, which does not require phosphorylation, suggests involvement in S1PR-independent mechanisms. This highlights the potential of certain compounds to exhibit dual functionalities, such as immunosuppression and antitumor activity, through multiple pathways (Zhang et al., 2013).

Advanced Oxidation Processes for Environmental Applications

Degradation of Acetaminophen

Advanced oxidation processes (AOPs) are used to treat acetaminophen in aqueous media, leading to different kinetics, mechanisms, and by-products. This research area focuses on environmental applications, particularly in water treatment and pollution mitigation (Qutob et al., 2022).

Role in Drug Discovery and Development

Hydantoin Derivatives

Hydantoin and its derivatives play a crucial role in medicinal chemistry due to their varied biological and pharmacological activities. These compounds serve as scaffolds for developing therapeutic agents and non-natural amino acids with potential medical applications, highlighting the importance of structural scaffolds in drug discovery (Shaikh et al., 2023).

Organic Light-Emitting Diodes (OLEDs) Applications

BODIPY-based Materials for OLEDs

The BODIPY platform has emerged as a promising candidate for organic optoelectronics, including sensors and organic photovoltaics. This research underscores the versatility of certain organic compounds in developing new materials for electronic applications (Squeo & Pasini, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

3-(3-amino-2-methylphenyl)-1,3-diazinane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-7-8(12)3-2-4-9(7)14-10(15)5-6-13-11(14)16;/h2-4H,5-6,12H2,1H3,(H,13,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCLFNZALFINNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C(=O)CCNC2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride
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3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride
Reactant of Route 3
3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride
Reactant of Route 4
3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride
Reactant of Route 6
3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride

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